5-(Trifluoromethyl)uridine

Descripción

Historical Context and Discovery of 5-(Trifluoromethyl)uridine as a Nucleoside Analog

The quest for effective anticancer and antiviral agents in the mid-20th century spurred the synthesis of various nucleoside analogs. The rationale was to create molecules that could act as "antimetabolites," masquerading as natural nucleosides to disrupt the synthesis of DNA and RNA, processes essential for the proliferation of cancer cells and viruses.

Within this context, this compound, also known as trifluridine (B1683248) (FTD), was first synthesized in 1964 by Charles Heidelberger and his colleagues. wikipedia.orgjadpro.comnih.govnih.gov This discovery was an extension of their earlier work on 5-fluorouracil (B62378) (5-FU), a groundbreaking anticancer drug synthesized in 1957. wikipedia.org The key innovation in FTD was the replacement of the methyl group at the 5-position of the uracil (B121893) ring with a trifluoromethyl (CF3) group. nih.gov This modification was intended to create a more potent and specific inhibitor of thymidylate synthase, a crucial enzyme in DNA synthesis. nih.govnih.gov

Initial preclinical studies demonstrated the potential of FTD as an antitumor agent. nih.gov However, early clinical trials with intravenous FTD in the late 1960s yielded disappointing results due to its rapid breakdown in the body. wikipedia.orgjadpro.comnih.gov The enzyme thymidine (B127349) phosphorylase was identified as the primary culprit, quickly metabolizing orally administered FTD into inactive forms. wikipedia.org This rapid degradation significantly limited its bioavailability and therapeutic efficacy when used as a single agent. jadpro.com

Evolution of Research Interests in this compound and its Derivatives

Despite the initial setbacks in its systemic use, the potent biological activity of this compound ensured that research into its potential applications continued. A significant breakthrough came with its successful formulation as a topical antiviral agent. Approved for medical use in 1980, trifluridine eye drops became a standard treatment for keratitis and keratoconjunctivitis caused by the herpes simplex virus. wikipedia.org In this application, its ability to be incorporated into viral DNA, thereby blocking its replication, proved highly effective. wikipedia.org

The interest in FTD as a systemic anticancer agent was rekindled with the development of a novel therapeutic strategy. Researchers hypothesized that co-administering FTD with an inhibitor of thymidine phosphorylase could prevent its rapid metabolism and increase its systemic exposure. wikipedia.org This led to the development of an oral combination drug consisting of trifluridine and tipiracil (B1663634) hydrochloride, a potent thymidine phosphorylase inhibitor. wikipedia.orgjadpro.com This combination, known as TAS-102 (and later marketed as Lonsurf), demonstrated significant clinical efficacy in patients with metastatic colorectal cancer who had become resistant to other treatments. wikipedia.orgjadpro.com The United States FDA approved this combination therapy in September 2015, followed by the European Medicines Agency in April 2016, marking a new era for this "old" drug. wikipedia.org

Current research continues to explore the full potential of FTD and its derivatives. Studies are investigating its efficacy in other types of cancer, such as gastric cancer, and exploring its mechanism of action in greater detail. wikipedia.orgnice.org.uk Furthermore, its unique properties as a fluorinated nucleoside continue to make it a valuable tool in biochemical and medicinal chemistry research for studying enzyme mechanisms and designing new therapeutic agents. biosynth.com

Role of Fluorinated Nucleosides in Biochemical and Medicinal Chemistry Research

The introduction of fluorine atoms into organic molecules has become a powerful strategy in drug design, and the field of nucleoside chemistry is no exception. tandfonline.comnumberanalytics.commdpi.comnih.gov Fluorinated nucleosides, the class of compounds to which this compound belongs, have garnered significant attention for their potential in antiviral and anticancer therapies. tandfonline.comnumberanalytics.comnumberanalytics.comnih.govnih.gov

The unique properties of the fluorine atom are central to its utility in medicinal chemistry:

High Electronegativity: Fluorine is the most electronegative element, which can significantly alter the electronic properties of a molecule. This can influence how the molecule interacts with its biological targets. numberanalytics.comoup.com

Small Size: The fluorine atom is relatively small, allowing it to often serve as a mimic for a hydrogen atom without causing significant steric hindrance. numberanalytics.com

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. mdpi.comoup.com This can improve the drug's half-life and bioavailability.

Modulation of Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comoup.com

These properties have been successfully exploited in a number of FDA-approved drugs. For instance, the antiviral drug sofosbuvir, used to treat hepatitis C, is a fluorinated nucleoside analog. numberanalytics.com Similarly, the widely used anticancer drug 5-fluorouracil is a fluorinated pyrimidine (B1678525) base that gets converted into fluorinated nucleosides in the body. numberanalytics.com

Research in this area is highly active, with scientists continuously developing new methods for synthesizing fluorinated nucleosides and exploring their therapeutic potential against a wide range of diseases. mdpi.comnumberanalytics.comnih.gov The study of compounds like this compound provides valuable insights into the structure-activity relationships of fluorinated nucleosides, guiding the design of next-generation therapeutic agents with improved efficacy and safety profiles. tandfonline.comnumberanalytics.com

Table of Key Fluorinated Nucleosides in Research

| Compound | Therapeutic Area | Key Feature |

| 5-Fluorouracil (5-FU) | Anticancer | A foundational fluorinated pyrimidine with broad applications. wikipedia.orgnumberanalytics.com |

| Sofosbuvir | Antiviral (Hepatitis C) | A phosphoramidate (B1195095) prodrug of a fluorinated uridine (B1682114) nucleotide analog. numberanalytics.com |

| Gemcitabine | Anticancer | A difluorinated deoxycytidine analog. |

| Trifluridine (FTD) | Antiviral, Anticancer | Contains a trifluoromethyl group at the 5-position of the uracil ring. nih.gov |

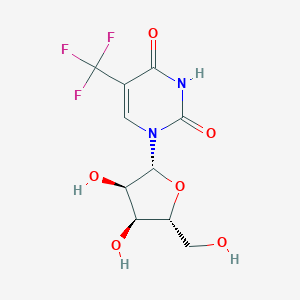

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJHQHNFRZXWRD-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944217 | |

| Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21618-67-7 | |

| Record name | 5-(Trifluoromethyl)uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(TRIFLUOROMETHYL)URIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5S86A4Y5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification of 5 Trifluoromethyl Uridine

Stereospecific Synthesis Pathways of 5-(Trifluoromethyl)-β-D-2′-deoxyuridine (Trifluridine) and its Enantiomers

The stereospecific synthesis of nucleoside analogues is crucial as the biological activity is highly dependent on the stereochemistry of the sugar moiety. Both D- and L-enantiomers of 5-(trifluoromethyl)uracil (B1200052) nucleoside derivatives have been prepared to investigate their biological activities. nih.gov

The synthesis of 5-(trifluoromethyl)-β-L-2′-deoxyuridine (L-TFT), the L-enantiomer of Trifluridine (B1683248), has been accomplished as part of research into β-L-nucleoside analogues as potential antiviral agents. nih.govresearchgate.net One common strategy involves the coupling reaction between a suitably protected sugar derivative and a silylated nucleobase. For instance, the stereoselectivity of the coupling between a 1-α-chloro-2-deoxyribose derivative and silylated 5-trifluoromethyluracil can be optimized by using a large amount of the silylated base in the presence of anhydrous zinc chloride. researchgate.net

A general pathway for preparing Trifluridine involves several key steps:

Halogenation of a fully hydroxyl-protected ribose.

Condensation (glycosylation) with 5-trifluoromethyluracil.

Deprotection to yield the intermediate 5-trifluoromethyluridine.

A sequence of dehydration, halogenation, and reduction reactions to convert the ribose moiety to a 2'-deoxyribose, yielding Trifluridine. google.com

Alternative approaches start from 2'-deoxyuridine, which is first protected, then subjected to trifluoromethylation, and finally deprotected. google.com

Glycosylation Reactions in the Synthesis of 5-(Trifluoromethyl)uridine

Glycosylation is a pivotal step in the synthesis of nucleosides, establishing the critical N-glycosidic bond between the nucleobase and the sugar. In the context of this compound synthesis, this typically involves the reaction of a silylated 5-trifluoromethyluracil with a protected sugar derivative, such as a halogenated ribose or deoxyribose. researchgate.netgoogle.com The reaction is often promoted by a Lewis acid. The choice of protecting groups on the sugar, the type of activating group at the anomeric center (e.g., a halide), and the reaction conditions are all critical for controlling the stereochemical outcome, with the β-anomer being the desired product for biological activity.

While this condensation approach is fundamental, some modern synthetic strategies bypass the separate glycosylation of a pre-trifluoromethylated base. Instead, they perform direct trifluoromethylation on the intact uridine (B1682114) or 2'-deoxyuridine nucleoside, making a separate glycosylation step unnecessary. researchgate.net

Trifluoromethylation Strategies for Uracil (B121893) and Uridine Derivatives

The introduction of the trifluoromethyl (CF3) group at the C-5 position of the pyrimidine (B1678525) ring is the defining feature of this class of compounds. Various methods have been developed for this transformation, broadly categorized into catalytic, radical, and electrophilic/nucleophilic approaches.

Catalytic methods offer an efficient and selective route to 5-trifluoromethyluracil and its nucleosides. A notable industrial process involves the catalytic trifluoromethylation of uracil using trifluoromethyl iodide (CF3I). researchgate.net This reaction employs a catalytic system of iron(II) sulfate (FeSO4), hydrogen peroxide (H2O2), and sulfuric acid in dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions and is believed to occur via a Fenton oxidation mechanism, where Fe(II) generates CF3 radicals from CF3I. researchgate.net This method is highly efficient, selective for the 5-position, and has been successfully applied to large-scale production. researchgate.net The system is also effective for the direct trifluoromethylation of various uracil derivatives, including uridine and 2'-deoxyuridine. researchgate.net

Copper-catalyzed methods have also been developed. For instance, a copper-catalyzed 18F-trifluoromethylation of an iodinated uridine analogue has been reported, utilizing a CuCF3 intermediate. nih.gov Microwave-assisted, copper-mediated trifluoromethylation of pyrimidine nucleosides provides another route to these important compounds. nih.gov

| Catalytic Method | Catalyst/Reagents | CF3 Source | Substrate | Key Features |

| Fenton-type Oxidation | FeSO4 / H2O2 / H2SO4 | CF3I | Uracil, Uridine | Mild conditions, high selectivity, scalable. researchgate.net |

| Copper Catalysis | Copper Iodide, Copper Powder | Ruppert-Prakash reagent, bis(trifluoromethyl)mercury | Iodinated Uridine | Involves a CuCF3 intermediate. nih.gov |

Radical trifluoromethylation is one of the most efficient strategies for synthesizing Trifluridine. nih.gov These methods often involve the generation of trifluoromethyl radicals (•CF3) which then attack the electron-rich C-5 position of the uracil ring.

Common radical trifluoromethylation approaches include:

Using Sodium Trifluoromethanesulfinate (Langlois' reagent) : The reaction of 2'-deoxyuridine with sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of an oxidizing agent like t-butyl hydroperoxide generates •CF3 radicals, leading to the formation of Trifluridine in high yield. chemicalbook.combeilstein-journals.org

Photochemical Methods : Irradiation of uracil in the presence of a •CF3 radical source, such as bis(trifluoromethyl)mercury or trifluoromethyl halides (e.g., CF3Br), can produce 5-trifluoromethyluracil. researchgate.net The reaction is thought to proceed via a photohydrate intermediate. researchgate.net

Using Umemoto's or Togni's Reagents : These reagents can generate trifluoromethyl radicals, particularly through a photoinduced single-electron-transfer (SET) process, which can then be used for the trifluoromethylation of unsaturated substrates. nih.gov

These radical approaches are advantageous for their direct application to the nucleoside, streamlining the synthesis. nih.gov

| Radical Approach | Reagent(s) | Initiation | Substrate | Reference |

| Sulfinate-based | CF3SO2Na, t-butyl hydroperoxide | Chemical Oxidation | 2'-deoxyuridine | chemicalbook.com |

| Photochemical | bis(trifluoromethyl)mercury | UV Irradiation | Uracil, Uridine | researchgate.net |

| Hypervalent Iodine | Togni's Reagent | Photochemical/Thermal | Uracil derivatives | nih.gov |

The choice between electrophilic and nucleophilic trifluoromethylation depends on the electronic nature of the substrate.

Electrophilic Trifluoromethylation : This strategy involves the reaction of a nucleophilic substrate with a reagent that acts as a source of an electrophilic trifluoromethylating species ("CF3+"). nih.gov Reagents such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are commonly used. nih.govresearchgate.net They react with nucleophiles, or they can undergo electron-transfer processes to generate CF3 radicals, expanding their utility. nih.gov For uracil derivatives, the nucleophilic character of the C-5 position makes it a suitable target for these electrophilic reagents.

Nucleophilic Trifluoromethylation : This approach uses a nucleophilic CF3 source (a "CF3-" equivalent) to react with an electrophilic substrate. umich.edu The most well-known reagent for this purpose is the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3). nih.gov More recently, recyclable borazine-CF3 adducts have been developed that can transfer a CF3- anion. umich.edu This method is less common for direct C-H functionalization of uracil but can be used on derivatives with a suitable electrophilic center.

Systematic studies on 1,3-dimethyluracil have shown that electrophilic reagents can lead to dimeric products, whereas radical trifluoromethylation provides a good yield of the desired 5-(trifluoromethyl)uracil derivative. researchgate.net

Synthesis of this compound Phosphoramidite and its Derivatives

This compound phosphoramidites are essential building blocks for the site-specific incorporation of this modified nucleoside into synthetic RNA or DNA oligonucleotides using automated solid-phase synthesis. The synthesis of a phosphoramidite monomer follows a standardized procedure. nih.gov

The general synthetic pathway involves three main steps:

5'-Hydroxyl Protection : The 5'-hydroxyl group of this compound is selectively protected, most commonly with a 4,4'-dimethoxytrityl (DMT) group. This is typically achieved by reacting the nucleoside with DMT-chloride in pyridine. nih.govnih.gov

2'-Hydroxyl Protection (for ribonucleosides) : If the starting material is a ribonucleoside, the 2'-hydroxyl group must also be protected. A common protecting group for this position is tert-butyldimethylsilyl (TBDMS). nih.gov

Phosphitylation : The final step is the phosphitylation of the 3'-hydroxyl group. The DMT- and/or TBDMS-protected nucleoside is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). nih.govnih.gov

Derivatization of the Uridine Moiety

The synthesis of O-alkyl derivatives of trifluoromethyl-substituted pyrimidines presents a chemical challenge regarding the selectivity between N- and O-alkylation. Research into related compounds, such as 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones, has illuminated effective strategies for achieving chemoselective O-alkylation. nih.gov

Two primary strategies have been explored: a linear protocol involving a [3+3]-type cyclocondensation and a convergent protocol based on direct alkylation. The cyclocondensation approach proved to be unfeasible. nih.gov However, the direct alkylation method demonstrated high efficiency and selectivity. In this convergent strategy, a pre-synthesized alkylating agent, such as 4-(chloromethyl)-, 4-(bromomethyl)-, or 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine, is reacted with a pyrimidin-2(1H)-one. nih.gov

This reaction, typically performed in refluxing acetonitrile (MeCN) with a base like potassium carbonate (K₂CO₃), selectively yields the O-alkylated product without detectable formation of the N-alkylated isomer. The nature of the leaving group on the alkylating agent was found to influence the reaction yield, with iodinated derivatives providing higher yields than brominated ones. nih.gov This method resulted in the successful synthesis of 18 different O-alkyl derivatives with yields ranging from 70–98%. nih.gov

Table 1: Effect of Leaving Group on O-Alkylation Yield

| Alkylating Agent | Leaving Group | Yield |

|---|---|---|

| 4-(bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Bromine | 80% |

| 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Iodine | 87% |

The C5 position of the pyrimidine ring is a critical site for chemical modification, as substitutions at this position can significantly alter the biological properties, biostability, and bioavailability of nucleoside analogs. researchgate.netmostwiedzy.pl While many synthetic routes focus on introducing the trifluoromethyl group at the C5 position, for instance, through the direct trifluoromethylation of 5-iodouridine derivatives using trifluoromethyl iodide and copper powder, subsequent modifications of the stable trifluoromethyl group itself are less common. rsc.org

A notable transformation at the C5 position involves the conversion of the trifluoromethyl group into a cyano group. This reaction was discovered during attempts to incorporate 2'-deoxy-5-(trifluoromethyl)uridine into DNA strands using standard phosphoramidite protocols. nih.gov The conditions of the synthesis led to the transformation of the C5-CF₃ moiety, resulting in DNA that contained 5-cyano-2'-deoxyuridine instead of the intended trifluoromethylated nucleoside. nih.gov This finding highlights a potential pathway for synthesizing C5-cyano pyrimidine nucleosides from trifluoromethyl precursors.

Table 2: C5-Group Transformation During DNA Synthesis

| Starting Nucleoside | C5-Substituent | Resulting Nucleoside in DNA | C5-Substituent |

|---|---|---|---|

| 2'-deoxy-5-(trifluoromethyl)uridine | -CF₃ | 5-cyano-2'-deoxyuridine | -CN |

Radiosynthesis of Radiolabelled this compound for Research Applications

The development of radiolabelled 5-(trifluoromethyl)-2'-deoxyuridine, specifically [¹⁸F]trifluridine, is of significant interest for use as a positron emission tomography (PET) imaging probe. nih.gov Such a tracer allows for the non-invasive, in vivo study of the compound's metabolic pathways and can help in monitoring the response to chemotherapeutic agents like TAS-102, of which trifluridine is an active component. nih.gov

The radiosynthesis of [¹⁸F]trifluridine has been achieved through a fully automated, clinically applicable ¹⁸F-trifluoromethylation procedure. nih.gov Since direct radiolabelled versions of common trifluoromethylation reagents are not available, the synthesis requires a precursor approach. The synthesis of the non-radioactive standard and the necessary precursor involves several steps, starting from 2'-deoxy-5-iodouridine. This is first protected with acetate groups to form 5-Iodo-2′-deoxyuridine-3′,5′-diacetate. nih.gov

The final radiolabelling step is an automated ¹⁸F-trifluoromethylation procedure that has been optimized for clinical relevance. The process provides [¹⁸F]trifluridine in a relatively short time frame, making it suitable for PET applications where the short half-life of fluorine-18 is a critical factor. nih.gov

Table 3: Radiosynthesis of [¹⁸F]Trifluridine - Key Parameters

| Parameter | Value |

|---|---|

| Total Synthesis Time | <2 hours |

| Isolated Radiochemical Yield | 3% ± 0.44% |

| Radiochemical Purity | >99% |

| Molar Activity | 0.4 GBq μmol⁻¹ ± 0.05 |

Biochemical and Cellular Mechanisms of Action of 5 Trifluoromethyl Uridine

Enzymatic Phosphorylation and Activation Pathways of 5-(Trifluoromethyl)uridine

For this compound to exert its cytotoxic effects, it must first be converted into its active triphosphate form. This bioactivation is a multi-step process initiated by cellular kinases.

The initial and rate-limiting step in the anabolic pathway of this compound is its phosphorylation to this compound monophosphate. This crucial conversion is primarily catalyzed by thymidine (B127349) kinase (TK), an enzyme central to the salvage pathway of nucleoside metabolism. drugbank.com Thymidine kinase 1 (TK1), in particular, which is predominantly active during the S phase of the cell cycle, exhibits a high affinity for this compound and efficiently phosphorylates it. aacrjournals.org This phosphorylation is a critical determinant of the compound's subsequent metabolic fate and ultimate incorporation into DNA.

Following its conversion to the monophosphate form, this compound monophosphate undergoes two further phosphorylation steps to yield this compound triphosphate. These sequential phosphorylations are carried out by other cellular kinases, which convert the monophosphate to a diphosphate and subsequently the diphosphate to the active triphosphate metabolite. drugbank.com The formation of this compound triphosphate is a prerequisite for its recognition and utilization by DNA polymerases during the process of DNA replication.

Incorporation into Nucleic Acids

The primary mechanism through which this compound exerts its cytotoxic effects is its incorporation into DNA. drugbank.com The structural similarity of its triphosphate form to the natural nucleoside, deoxythymidine triphosphate (dTTP), allows it to be recognized as a substrate by DNA polymerases.

Once this compound triphosphate is present in the cellular nucleotide pool, it competes with dTTP for incorporation into newly synthesizing DNA strands during replication. drugbank.com This integration is not a rare event; in fact, this compound can be massively incorporated into the DNA of tumor cells. researchgate.net This extensive substitution for thymidine leads to a functionally compromised DNA molecule, triggering a cascade of deleterious cellular events. drugbank.compatsnap.com

While classic chain terminators, such as dideoxynucleotides, cause an immediate halt to DNA elongation due to the absence of a 3'-hydroxyl group, the mechanism of this compound is more nuanced. biosyn.com Its incorporation does not lead to immediate chain termination. Instead, the presence of the bulky and highly electronegative trifluoromethyl group at the 5-position of the uracil (B121893) base appears to create a dysfunctional DNA template. Research indicates that this compound delays, but does not definitively terminate, DNA replication in vitro. aacrjournals.orgaacrjournals.org This delay is a critical aspect of its mechanism, leading to profound disruptions in the replication process.

The incorporation of this compound into DNA induces significant DNA replication stress (DRS). aacrjournals.orgnih.gov This stress arises from several factors. Firstly, this compound triphosphate acts as an inefficient substrate for DNA polymerases, slowing down the rate of DNA synthesis. aacrjournals.orgaacrjournals.org Secondly, once incorporated, the presence of trifluorothymine in the template strand serves as an obstacle, further impeding the progression of replicative DNA polymerases. aacrjournals.orgaacrjournals.org This leads to the stalling of replication forks and the accumulation of single-stranded DNA. aacrjournals.orgbiorxiv.org The cellular response to this widespread DNA damage includes the activation of DNA damage response pathways, which can ultimately lead to cell cycle arrest, and in cells with compromised p53 function, aberrant mitosis and apoptotic cell death. aacrjournals.orgelsevierpure.com The extensive incorporation of this analogue effectively results in faulty DNA strands, disrupting their normal function and preventing successful replication. patsnap.com

Interactive Data Table: Key Enzymes and Metabolites in the Action of this compound

| Compound/Enzyme | Abbreviation | Role in the Mechanism of Action |

| This compound | FTD | The prodrug that is transported into the cell. |

| Thymidine Kinase 1 | TK1 | Catalyzes the initial phosphorylation of FTD to its monophosphate form. |

| This compound monophosphate | FTD-MP | The first phosphorylated metabolite of FTD. |

| Cellular Kinases | - | Catalyze the subsequent phosphorylations to the di- and triphosphate forms. |

| This compound triphosphate | FTD-TP | The active metabolite that is incorporated into DNA. |

| DNA Polymerase | - | The enzyme that incorporates FTD-TP into the growing DNA strand. |

Potential for Incorporation into RNA

While the primary cytotoxic mechanism of the closely related deoxyribonucleoside, trifluridine (B1683248) (5-trifluoromethyl-2'-deoxyuridine), is its incorporation into DNA, the potential for this compound to be incorporated into RNA is a subject of scientific consideration. As a uridine (B1682114) analog, this compound can be phosphorylated intracellularly to form this compound 5'-triphosphate (F3UTP). This phosphorylated form is a potential substrate for RNA polymerases, the enzymes responsible for RNA synthesis. wikipedia.org

Interaction with DNA Synthesis Enzymes

The metabolites of this compound, particularly its deoxyribonucleoside monophosphate form, are potent inhibitors of a critical enzyme in DNA synthesis, thymidylate synthase.

For this compound to inhibit thymidylate synthase (TS), it must first be converted to its deoxyribonucleoside form, trifluridine, and then phosphorylated by thymidine kinase to yield 5-(Trifluoromethyl)-2′-deoxyuridine 5′-monophosphate (F3dTMP). researchgate.net This active metabolite is a potent inhibitor of TS. Thymidylate synthase is a crucial enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. proteopedia.orgresearchgate.net The inhibition of TS by F3dTMP leads to a depletion of dTTP, which in turn disrupts DNA replication and repair. proteopedia.org

The monophosphorylated form of trifluridine, F3dTMP, inhibits the activity of thymidylate synthase by binding to its active site. researchgate.net This binding is competitive with the natural substrate, dUMP. researchgate.net Unlike the mechanism of some other TS inhibitors, such as the metabolite of 5-fluorouracil (B62378) (FdUMP) which forms a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate, the inhibition by F3dTMP is described as reversible. researchgate.net

Kinetic studies have provided insights into the mechanism of thymidylate synthase inhibition by F3dTMP. The inhibition is time-dependent and relies on the presence of the cofactor N5,N10-methylenetetrahydrofolate, indicating a mechanism-based interaction. mdpi.com The process can be characterized as slow-binding inhibition. mdpi.com Structural analyses of thymidylate synthase with various inhibitors have revealed the intricate molecular interactions within the active site that are necessary for catalysis and how inhibitors can disrupt this process. nih.govmdpi.comnih.gov Although a specific crystal structure of human TS in complex with F3dTMP may not be widely available, the known structures with similar inhibitors like FdUMP provide a framework for understanding how F3dTMP likely occupies the active site and prevents the normal catalytic cycle from proceeding. mdpi.com The interaction of F3dTMP with the enzyme prevents the methylation of dUMP, thereby halting the production of dTMP. proteopedia.org

The inhibition of thymidylate synthase by F3dTMP has significant repercussions for the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is responsible for the synthesis of pyrimidine nucleotides from simpler precursor molecules. nih.gov By blocking the conversion of dUMP to dTMP, F3dTMP causes an accumulation of dUMP and a depletion of dTMP. nih.gov This imbalance in the deoxynucleotide pools can have several downstream effects. The lack of sufficient dTMP leads to a decrease in the cellular concentration of deoxythymidine triphosphate (dTTP), a necessary building block for DNA synthesis. proteopedia.org This can lead to the misincorporation of uracil into DNA, triggering DNA repair mechanisms and potentially leading to DNA strand breaks and cell death. researchgate.netresearchgate.net The disruption of this pathway underscores the central role of thymidylate synthase in maintaining the fidelity of DNA replication. nih.gov

| Enzyme/Process | Effect of F3dTMP | Consequence |

| Thymidylate Synthase (TS) | Competitive Inhibition | Depletion of dTMP |

| De Novo Pyrimidine Synthesis | Disruption | Imbalance of nucleotide pools (increased dUMP, decreased dTTP) |

| DNA Synthesis | Inhibition | Impaired DNA replication and repair |

Inhibition of Thymidylate Synthase (TS) by 5-(Trifluoromethyl)-2′-deoxyuridine 5′-monophosphate (F3dTMP)

Metabolism and Catabolism of this compound in Biological Systems

The metabolic fate of this compound in biological systems is a critical determinant of its activity and duration of action. A key enzyme involved in its degradation is thymidine phosphorylase.

Thymidine phosphorylase (TP) is a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. researchgate.net This enzyme plays a crucial role in the catabolism of trifluridine (the deoxyribonucleoside of this compound). researchgate.netnih.gov TP efficiently converts trifluridine into its inactive base, 5-(trifluoromethyl)uracil (B1200052). researchgate.net This degradation occurs primarily in the liver and gastrointestinal tract and represents a major route of inactivation for the compound. researchgate.net

The high efficiency of TP in degrading trifluridine significantly reduces its bioavailability when administered orally. To counteract this, trifluridine is often co-administered with a thymidine phosphorylase inhibitor, such as tipiracil (B1663634). researchgate.net Tipiracil blocks the enzymatic degradation of trifluridine, thereby increasing its systemic exposure and enhancing its therapeutic effects. researchgate.netresearchgate.net The rate of degradation of trifluridine by TP is a significant factor in its pharmacological profile. Kinetic studies of TP with various substrates and inhibitors have been conducted to better understand these interactions and to design more effective therapeutic strategies. nih.gov

| Compound | Enzyme | Action | Product |

| 5-(Trifluoromethyl)-2'-deoxyuridine (Trifluridine) | Thymidine Phosphorylase (TP) | Degradation | 5-(Trifluoromethyl)uracil |

| Tipiracil | Thymidine Phosphorylase (TP) | Inhibition | N/A |

Formation of Inactive Metabolites, e.g., 5-(Trifluoromethyl)uracil

The metabolic conversion of this compound (Trifluridine, FTD) into inactive forms is a critical aspect of its pharmacology. A primary pathway for this inactivation involves the cleavage of the glycosidic bond that links the 5-(trifluoromethyl)uracil base to the deoxyribose sugar. This reaction is catalyzed by the enzyme thymidine phosphorylase.

The action of thymidine phosphorylase on trifluridine results in the formation of 5-(trifluoromethyl)uracil (TFU) and 2-deoxyribose-1-phosphate. 5-(Trifluoromethyl)uracil is considered an inactive metabolite as it does not possess the therapeutic activity of the parent nucleoside. For instance, studies have shown that 5-(trifluoromethyl)uracil is not therapeutically active in cases of herpetic keratitis nih.gov. The inhibition of thymidine phosphorylase is a therapeutic strategy employed to prevent the degradation of trifluridine, thereby maintaining its concentration in the plasma and enhancing its antitumor activity nih.gov.

In addition to cleavage by thymidine phosphorylase, trifluridine can undergo further metabolism. In vivo, it can be hydrolyzed to 5-carboxyuracil or 5-carboxyuridine, which involves the loss of inorganic fluoride entokey.com. The rate of trifluridine elimination from the body is directly correlated with its rate of metabolism entokey.com.

Comparative Biochemical Studies with Other Nucleoside Analogs (e.g., 5-Fluorouracil, Idoxuridine)

This compound is a fluorinated pyrimidine nucleoside analog of thymidine entokey.comnih.gov. Its mechanism of action is best understood by comparing it with other notable nucleoside analogs like 5-Fluorouracil (5-FU) and Idoxuridine. While all three interfere with nucleic acid synthesis, their precise biochemical interactions and cellular effects exhibit key differences.

This compound (Trifluridine): Trifluridine exerts its cytotoxic effects through a dual mechanism of action. After cellular uptake, it is phosphorylated by kinases to its monophosphate form (TFT-MP), which is a potent inhibitor of thymidylate synthase (TS) entokey.comnih.gov. The inhibition of TS blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Subsequently, TFT-MP is further phosphorylated to its active triphosphate form, trifluridine triphosphate (TFT-TP). TFT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into DNA by DNA polymerases nih.goventokey.com. The incorporation of TFT-TP into the DNA strand leads to DNA dysfunction and induces cell death nih.govnih.gov.

5-Fluorouracil (5-FU): 5-Fluorouracil, a widely used chemotherapeutic agent, functions through multiple mechanisms following its intracellular conversion to several active metabolites calis.edu.cnfrontiersin.org.

Inhibition of Thymidylate Synthase: 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase and a folate cofactor, thereby inhibiting the enzyme and blocking dTMP synthesis calis.edu.cn.

Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and function calis.edu.cnnih.gov.

Incorporation into DNA: 5-FU can also be metabolized into fluorodeoxyuridine triphosphate (FdUTP), which is incorporated into DNA, leading to DNA damage and fragmentation calis.edu.cnfrontiersin.org.

Idoxuridine: Idoxuridine is a thymidine analog where the methyl group at the 5-position of uracil is replaced by an iodine atom patsnap.com. Its primary mechanism involves its incorporation into DNA. After being phosphorylated by cellular kinases to idoxuridine triphosphate (IdoxTP), it competes with thymidine triphosphate for incorporation into both viral and cellular DNA during replication patsnap.comnih.govdrugbank.com. The presence of the bulky iodine atom in the DNA leads to base pairing errors, creates a faulty DNA structure, and impairs the function of enzymes involved in DNA replication and transcription, ultimately inhibiting viral replication patsnap.comdrugbank.com.

Interactive Data Table: Comparison of Biochemical Mechanisms

| Feature | This compound | 5-Fluorouracil | Idoxuridine |

| Primary Target(s) | Thymidylate Synthase, DNA Polymerase | Thymidylate Synthase, RNA, DNA | DNA Polymerase |

| Active Metabolite(s) | TFT-MP, TFT-TP | FdUMP, FUTP, FdUTP | IdoxTP |

| Inhibition of Thymidylate Synthase | Yes (by TFT-MP) entokey.comnih.gov | Yes (by FdUMP) calis.edu.cn | Indirectly, by inhibiting thymidylate phosphorylase drugbank.com |

| Incorporation into DNA | Yes (as TFT-TP) nih.govnih.gov | Yes (as FdUTP) calis.edu.cnfrontiersin.org | Yes (as IdoxTP) patsnap.comnih.gov |

| Incorporation into RNA | No | Yes (as FUTP) calis.edu.cnnih.gov | No |

| Primary Consequence | DNA dysfunction, inhibition of DNA synthesis | Inhibition of DNA synthesis, RNA disruption, DNA damage | Production of faulty DNA, inhibition of viral replication |

Antiviral Research with 5 Trifluoromethyl Uridine

Efficacy against Herpes Simplex Virus (HSV) Type 1 and 2

Trifluridine (B1683248) has demonstrated potent antiviral activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). It is a component of ophthalmic solutions for treating primary keratoconjunctivitis and recurrent epithelial keratitis caused by these viruses.

The antiviral effect of 5-(Trifluoromethyl)uridine stems from its ability to disrupt viral DNA replication. After being converted to its triphosphate form, it acts as a competitive inhibitor of the viral DNA polymerase. tulane.edu More critically, it can be incorporated into the growing viral DNA chain in place of thymidine (B127349). nih.gov The presence of the trifluoromethyl group on the uracil (B121893) base interferes with proper base pairing, leading to the formation of defective viral DNA and the termination of DNA chain elongation. nih.gov This ultimately prevents the virus from producing viable progeny.

The selective action of this compound against HSV-infected cells is largely due to its interaction with a virally encoded enzyme, thymidine kinase (TK). asm.org While cellular kinases can phosphorylate trifluridine, the viral TK is significantly more efficient at converting it to its monophosphate form. nih.gov This initial phosphorylation is the rate-limiting step in its activation. Subsequent phosphorylations to the di- and triphosphate forms are carried out by cellular kinases. asm.org The activated trifluridine triphosphate can then effectively target the viral DNA polymerase. asm.org This preferential activation in infected cells enhances its antiviral potency while limiting its toxicity to uninfected host cells. nih.gov

Table 1: Efficacy of this compound against Herpes Simplex Virus

| Virus Type | Indication | Mechanism of Action | Key Enzyme |

|---|---|---|---|

| HSV-1 | Primary keratoconjunctivitis, Recurrent epithelial keratitis | Inhibition of viral DNA synthesis, Incorporation into viral DNA | Viral Thymidine Kinase |

| HSV-2 | Primary keratoconjunctivitis, Recurrent epithelial keratitis | Inhibition of viral DNA synthesis, Incorporation into viral DNA | Viral Thymidine Kinase |

Research on Other Viral Infections (e.g., HIV, HBV, HCMV)

While the primary focus of research on this compound has been on its anti-herpetic activity, some studies have explored its efficacy against other viruses.

Human Immunodeficiency Virus (HIV): There is limited publicly available research detailing the direct antiviral activity of this compound against HIV. HIV is an RNA virus that replicates via a reverse transcriptase, an enzyme that converts RNA into DNA. While nucleoside analogues are a cornerstone of HIV therapy, the specific action of trifluridine against HIV reverse transcriptase has not been a significant area of investigation.

Hepatitis B Virus (HBV): Similar to HIV, there is a scarcity of research on the direct effects of this compound on Hepatitis B Virus, a DNA virus that replicates through a reverse transcription step. The primary antiviral agents used for chronic HBV are nucleos(t)ide analogues that target the viral polymerase. mdpi.com However, the potential of trifluridine in this context remains largely unexplored in published studies.

Human Cytomegalovirus (HCMV): Research has shown that this compound exhibits inhibitory activity against Human Cytomegalovirus. Studies have demonstrated its ability to inhibit HCMV replication in cell cultures. The mechanism of action is presumed to be similar to its effect on HSV, involving the inhibition of viral DNA synthesis.

Studies on Resistance Mechanisms to Antiviral Action

The emergence of drug resistance is a concern with antiviral therapies. For this compound, resistance in Herpes Simplex Virus is primarily associated with mutations in two key viral genes: the thymidine kinase (TK) gene and the DNA polymerase (DP) gene. nih.govnih.gov

Mutations in the viral TK gene are the most common cause of resistance. These mutations can lead to a deficiency or complete loss of TK activity, preventing the necessary phosphorylation of trifluridine to its active form. asm.org Alterations in the substrate specificity of the TK enzyme can also occur, where the enzyme can still phosphorylate natural thymidine but not trifluridine. asm.org

Less frequently, resistance can arise from mutations in the viral DNA polymerase gene. nih.gov These mutations can alter the enzyme's structure, reducing its affinity for trifluridine triphosphate and preventing its incorporation into the viral DNA. technologynetworks.com Some identified mutations in the DNA polymerase that confer resistance are located in conserved regions of the enzyme. mdpi.com Studies have identified specific amino acid substitutions in both TK and DP that are associated with trifluridine resistance. asm.orgnih.gov

Table 2: Known Resistance Mutations to this compound in HSV-1

| Gene | Mutation Type | Consequence |

|---|---|---|

| Thymidine Kinase (TK) | Frameshift, Single nucleotide substitutions | Loss of or reduced enzymatic activity, Altered substrate specificity |

| DNA Polymerase (DP) | Single nucleotide substitutions | Reduced binding of trifluridine triphosphate |

Anticancer Research with 5 Trifluoromethyl Uridine

Broad Antitumor Activity in Various Malignancies

Preclinical and clinical studies have demonstrated that 5-(Trifluoromethyl)uridine possesses a broad spectrum of antitumor activity. Its efficacy has been observed in both 5-fluorouracil (B62378) (5-FU) sensitive and resistant cancer cell lines, indicating a distinct mechanism of action from other fluoropyrimidines. nih.govdrugbank.com Research has spanned numerous cancer types, including gastrointestinal cancers, breast cancer, and various other solid tumors and hematological malignancies. aacrjournals.orgdovepress.comnih.gov

This compound, as a component of TAS-102, has been most extensively studied in colorectal cancer (CRC). It is approved for the treatment of metastatic colorectal cancer (mCRC) in patients who are refractory to standard chemotherapies. nih.govdrugbank.com Preclinical studies in human colorectal cancer xenograft models showed that the antitumor activity of trifluridine (B1683248) is highly correlated with the amount of its incorporation into DNA. drugbank.comspandidos-publications.com In vitro studies have demonstrated its cytotoxic effects across various CRC cell lines. For example, sensitivity assays showed that the IC50 values (the concentration of a drug that inhibits a given biological process by 50%) for trifluridine varied among different human colorectal cancer cell lines, including DLD-1, HCT-116, and RKO. aacrjournals.org Furthermore, research has shown that pre-exposure to 5-FU can increase trifluridine's incorporation into the DNA of colon cancer cells, thereby enhancing its anti-cancer effects. iiarjournals.org

| Cell Line (Colorectal Cancer) | Parental IC50 (µM) | FTD Long-Term Treated IC50 (µM) | Fold Increase in Resistance |

| DLD-1 | Data not specified | >22-fold increase | >22 |

| HCT-116 | Data not specified | >22-fold increase | >22 |

| RKO | Data not specified | >22-fold increase | >22 |

| Data from a study on parental and FTD long-term treated cell lines. aacrjournals.org |

The role of this compound in pancreatic cancer is an active area of investigation. While a phase 2 trial of trifluridine/tipiracil (B1663634) as a monotherapy did not show a significant benefit, subsequent research has focused on combination therapies. mdpi.com Clinical trials are currently evaluating its efficacy when combined with other standard chemotherapeutic agents, such as nanoliposomal irinotecan, gemcitabine, and nab-pacaxel, in patients with advanced pancreatic cancer. letswinpc.orgclinicaltrials.govasco.orgascopubs.org Preclinical studies have confirmed that trifluridine is incorporated into the DNA of human pancreatic cancer cell lines, such as KLM-1 and PANC-1, and that this incorporation can be enhanced by pre-exposure to 5-FU. iiarjournals.org In a broad screening of 23 human cancer cell lines, the PANC-1 pancreatic cancer cell line was tested for its sensitivity to trifluridine. aacrjournals.org

Early clinical research with intravenous trifluridine monotherapy showed some antitumor response in patients with breast cancer. nih.gov More recent preclinical studies have further explored its activity. In one study, daily oral administration of trifluridine in mice with human breast cancer (MX-1) xenografts resulted in significant tumor growth inhibition, which was correlated with the amount of trifluridine incorporated into the tumor's DNA. spandidos-publications.com A comprehensive analysis of 23 different human tumor cell lines included four breast cancer cell lines (Hs 578T, MCF7, MDA-MB-231, and T-47D), testing their sensitivity to trifluridine's cytotoxic effects. aacrjournals.org

The antitumor activity of this compound extends to a variety of other solid tumors and hematological cancers. Phase I trials of trifluridine/tipiracil included patients with a range of solid tumors refractory to standard chemotherapy. nih.govnih.gov A large in vitro study assessed the sensitivity of 23 human cancer cell lines, representing nine major tumor types, to trifluridine. aacrjournals.org The tested cell lines included lung (NCI-H226, NCI-H23), melanoma (Malme-3M, SK-MEL-28, SK-MEL-5), prostate (DU 145, PC-3), renal (786-O, A-498), and ovarian (OVCAR-3, SK-OV-3) cancers. aacrjournals.org The study also included three leukemia cell lines (CCRF-CEM, HL-60, MOLT-4), demonstrating the compound's potential applicability in hematological malignancies. aacrjournals.org The IC50 values for trifluridine across these diverse cell lines ranged from 0.6 µM to 52 µM, with a median of 5.6 µM, indicating varied but broad activity. aacrjournals.org

| Cancer Type | Cell Lines Tested for Trifluridine Sensitivity |

| Lung Cancer | NCI-H226, NCI-H23 |

| Pancreatic Cancer | PANC-1 |

| Breast Cancer | Hs 578T, MCF7, MDA-MB-231, T-47D |

| Melanoma | Malme-3M, SK-MEL-28, SK-MEL-5 |

| Prostate Cancer | DU 145, PC-3 |

| Renal Cancer | 786-O, A-498 |

| Leukemia | CCRF-CEM, HL-60, MOLT-4 |

| Ovarian Cancer | OVCAR-3, SK-OV-3 |

| Data from a study assessing FTD sensitivity across 23 human cancer cell lines. aacrjournals.org |

Mechanisms of Anticancer Activity

The cytotoxic effects of this compound are primarily driven by its impact on DNA integrity and function. Its mechanism differs from that of other fluoropyrimidines like 5-fluorouracil, which primarily act by inhibiting thymidylate synthase. nih.govnih.gov

Upon entering a cancer cell, trifluridine is phosphorylated by thymidine (B127349) kinase into its active triphosphate form (trifluridine triphosphate). drugbank.com This active metabolite is then incorporated into DNA in place of thymidine during DNA synthesis. patsnap.comlonsurfhcp.com The presence of the trifluoromethyl group on the uracil (B121893) base leads to DNA dysfunction. lonsurfhcp.com This incorporation results in DNA damage and strand breaks, which disrupts the normal replication process. patsnap.comaacrjournals.org

Induction of Apoptosis in Cancer Cells

This compound, also known as trifluridine, induces programmed cell death, or apoptosis, in cancer cells primarily through its action as a thymidine analogue. After being incorporated into the DNA of rapidly dividing cancer cells, trifluridine causes significant DNA dysfunction, including strand breaks and replication errors, which triggers cellular mechanisms leading to apoptosis. lonsurfhcp.comdrugbank.com

Research in various cancer cell lines has elucidated the specific pathways involved. In studies on triple-negative breast cancer (TNBC) cells, trifluridine treatment was found to selectively induce apoptosis. nih.gov This was accompanied by an upregulation of pro-apoptotic factors such as γ-H2AX (a marker of DNA double-strand breaks), Bax, and cleaved caspase-7. nih.gov Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 was observed, shifting the cellular balance towards apoptosis. nih.gov Similarly, in gastric cancer cells, trifluridine, particularly in combination therapies, has been shown to increase the expression of the executioner proteins Caspase 3 and Caspase 9 while inhibiting anti-apoptotic proteins like Bcl-2 and Survivin, thereby promoting cell death. nih.govmdpi.comdovepress.com This modulation of key regulatory proteins underscores its role in activating the intrinsic apoptotic pathway.

Impact on Cell Cycle Progression

Trifluridine significantly disrupts the normal progression of the cell cycle in cancerous cells, a key component of its antitumor activity. By interfering with DNA synthesis, trifluridine can halt the cell cycle at critical checkpoints, preventing cells from completing division and proliferation. aacrjournals.orgresearchgate.net The specific impact, however, can vary depending on the cancer cell type and its resistance profile.

In several studies, trifluridine has been shown to cause arrest in the S phase (synthesis phase) or the G2/M phase (the gap and mitosis phase) of the cell cycle. For instance, in colorectal cancer cell lines, treatment with trifluridine led to a prolonged S phase arrest. researchgate.net In contrast, studies on certain gastric cancer cell lines demonstrated that trifluridine treatment resulted in a dose-dependent arrest at the G2/M phase. nih.gov A notable finding is its differential effect on cancer cells resistant to 5-fluorouracil (5-FU). In 5-FU-resistant gastric cancer cells (MKN45/5FU), trifluridine induced a G2/M arrest, whereas in the parental, non-resistant cells, it caused an S phase arrest. nih.gov This suggests that the mechanism of cell cycle inhibition can adapt to the specific cellular context. nih.govnih.govnih.gov

Combination Therapies in Anticancer Research

Synergistic Effects with Thymidine Phosphorylase Inhibitors (e.g., Tipiracil)

The efficacy of trifluridine is significantly enhanced when co-administered with a thymidine phosphorylase inhibitor, such as tipiracil. drugbank.comnih.gov Trifluridine, when taken orally, is subject to rapid degradation into an inactive metabolite, 5-(trifluoromethyl)uracil (B1200052) (FTY), by the enzyme thymidine phosphorylase during first-pass metabolism in the liver. drugbank.comspandidos-publications.com This rapid breakdown limits its bioavailability and, consequently, its antitumor effect. nih.gov

Tipiracil potently inhibits this enzymatic degradation. drugbank.com By blocking thymidine phosphorylase, tipiracil ensures that therapeutic concentrations of trifluridine are maintained in the plasma, thereby increasing its systemic exposure and potentiating its ability to be incorporated into the DNA of cancer cells. nih.gov Pharmacokinetic studies have demonstrated this synergistic relationship quantitatively. The administration of trifluridine in combination with tipiracil resulted in a 37-fold increase in the area under the curve (AUC) and a 22-fold increase in maximum plasma concentration (Cmax) of trifluridine compared to when trifluridine was administered alone. nih.gov

Strategies to Overcome 5-FU Resistance

A significant advantage of trifluridine in anticancer research is its ability to overcome resistance to 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent. drugbank.comspandidos-publications.com Resistance to 5-FU often develops due to the upregulation of its primary target, the enzyme thymidylate synthase (TS). nih.gov Trifluridine's primary mechanism of action differs from that of 5-FU; while 5-FU primarily functions by inhibiting TS, trifluridine exerts its main cytotoxic effect through incorporation into DNA, leading to DNA dysfunction. nih.govnih.gov

This distinct mechanism allows trifluridine to remain effective against cancer cells that have developed resistance to 5-FU. nih.govaacrjournals.org Research has shown that trifluridine demonstrates activity in 5-FU-resistant gastric and colorectal cancer cell lines, including those that overexpress thymidylate synthase. drugbank.comnih.gov While some degree of cross-resistance can occur, it is often significantly less than the resistance observed with 5-FU. nih.gov For example, in one study, a gastric cancer cell line (MKN45/5FU) that was 14.3-fold more resistant to 5-FU than its parent cell line was only 3.7-fold more resistant to trifluridine. nih.gov Other 5-FU resistant lines, such as KATOIII/5FU, showed no cross-resistance to trifluridine at all. nih.gov

Radiosensitization Properties and Mechanisms

Trifluridine has been investigated for its properties as a radiosensitizer, an agent that makes tumor cells more susceptible to the effects of radiation therapy. cancer.govnih.gov The combination of trifluridine with radiation is based on the premise that its mechanism of action—incorporation into DNA—can enhance the cell-killing effects of ionizing radiation. researchgate.netcancer.gov

Preclinical studies have provided a rationale for this combination. In colorectal cancer cell lines, a 24-hour pretreatment with trifluridine/tipiracil before irradiation led to a 1.6 to 2.4-fold increase in radiosensitization. researchgate.net The proposed mechanisms contributing to this effect include the induction of a prolonged S phase arrest and persistent signaling of γH2AX, which indicates the presence of unrepaired DNA double-strand breaks. researchgate.net By disrupting the cell cycle and inhibiting DNA repair processes, trifluridine may prevent cancer cells from recovering from the DNA damage inflicted by radiation, thereby enhancing tumor cell death. researchgate.net These findings have supported the investigation of this combination in clinical trial settings for cancers such as locally advanced rectal cancer. cancer.govnih.gov

Research on the Structural and Conformational Impact of 5 Trifluoromethyl Uridine in Nucleic Acids

Effects of 5-(Trifluoromethyl)uridine Incorporation on DNA Duplex Stability and Conformation

The stability of a DNA duplex is a delicate balance of hydrogen bonding, base stacking, and solvation forces. Introducing a modification like the trifluoromethyl group can alter this balance. Research has shown that replacing a thymidine (B127349) with 2'-deoxy-5-(trifluoromethyl)uridine in a DNA duplex leads to a slight decrease in its thermal stability. nih.gov This destabilization is attributed to the steric and electronic properties of the CF3 group.

| Modification | Effect on DNA Duplex Stability | Primary Reason | Reference |

|---|---|---|---|

| This compound | Slight decrease | Steric and electronic effects of the CF3 group | nih.gov |

| 5-Fluorouridine (B13573) | Destabilizing | Less favorable stacking interactions | nih.govsigmaaldrich.com |

Application of this compound as a Probe in NMR Spectroscopy

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a high gyromagnetic ratio, a 100% natural abundance, and a large chemical shift range, which makes ¹⁹F NMR a sensitive technique free from the background signals that complicate proton (¹H) NMR in biological samples. nih.gov The trifluoromethyl group, containing three magnetically equivalent fluorine atoms, provides a strong and distinct signal, making this compound and its analogs powerful tools for structural biology. oup.com

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local microenvironment. This sensitivity allows researchers to monitor conformational changes in DNA and RNA. For instance, the incorporation of a related analog, 5-trifluoromethyl-2'-deoxycytidine, into oligonucleotides enabled the tracking of the transition between the right-handed B-form and the left-handed Z-form of DNA using ¹⁹F NMR spectroscopy. acs.org Each conformation exhibited a unique ¹⁹F signal, allowing for the direct observation and quantification of the equilibrium between these structures. oup.com

This approach has been applied to various nucleic acid systems, including:

tRNA Structure: Early studies used 5-fluorouridine-substituted tRNA to demonstrate that ¹⁹F NMR could resolve signals from individual residues, providing insights into the tertiary structure of RNA in solution. nih.gov

RNA Folding and Ligand Binding: The ¹⁹F label can be used to monitor the folding of complex RNA structures like ribozymes and aptamers and to study their interactions with small molecules or proteins. nih.gov

Duplex and Triplex Formation: The CF3 group has been incorporated at various positions in nucleosides to study the formation of DNA duplexes and triplexes. oup.com

The key advantage is that a site-specifically incorporated ¹⁹F label reports on the structural and dynamic changes at a precise location within a large macromolecule without the need for complex isotopic labeling schemes. nih.gov

Fluorinated nucleosides can act as mechanism-based probes to study the activity of nucleic acid-modifying enzymes. nih.gov These analogs can be incorporated into RNA and used to trap enzymes that interact with uridine (B1682114) residues. For example, 5-fluorouridine (5-FUrd), generated in cells from the metabolic labeling agent 5-fluorocytidine, has been used in a chemoproteomic strategy to profile RNA-modifying enzymes. nih.gov

In one study, 5-FUrd was used to uncover a mechanism-based crosslink with dihydrouridine synthase (DUS), an enzyme that converts uridine to dihydrouridine. The electrophilic nature of the 5-FUrd allowed it to form a stable covalent adduct with a catalytic cysteine residue in the enzyme's active site. This trapping mechanism enabled the identification and characterization of the enzyme's activity and its RNA substrates within the cell. nih.gov This reactivity-based profiling demonstrates the utility of 5-fluoropyrimidines as powerful tools for discovering and characterizing the functions of enzymes involved in RNA metabolism.

Theoretical Studies and Computational Analyses of Fluorinated Nucleoside Incorporation

To complement experimental data, theoretical studies and computational analyses provide atomic-level insights into how fluorinated nucleosides affect nucleic acid structure and energetics. uni-duesseldorf.de Molecular dynamics (MD) simulations and quantum chemical calculations are employed to model the behavior of modified DNA and RNA duplexes. mdpi.com

These theoretical approaches can:

Predict Stability: Calculate the free energy changes (ΔG) associated with incorporating a modified nucleoside, helping to explain experimentally observed changes in melting temperature (Tm).

Analyze Conformation: Detail the specific intra- and intermolecular interactions, such as hydrogen bonds or stacking forces, that are altered by the fluorinated modification. nih.gov

Rationalize NMR Data: Correlate calculated structural parameters with experimentally observed NMR chemical shifts, providing a more complete picture of the solution structure.

Computer simulations of RNA models incorporating fluorinated analogs have been invaluable for probing the physical forces that govern RNA stability. uni-duesseldorf.de By combining experimental results with computational analysis, researchers can gain a comprehensive understanding of the structural and functional consequences of incorporating this compound and other fluorinated nucleosides into nucleic acids.

Advanced Research Directions and Future Perspectives for 5 Trifluoromethyl Uridine

Development of Novel 5-(Trifluoromethyl)uridine Derivatives with Enhanced Biological Activity

The core structure of this compound provides a versatile scaffold for chemical modification, with the goal of synthesizing new derivatives that exhibit superior biological activity. Scientists are focused on creating analogues with improved efficacy, better target specificity, and more favorable pharmacokinetic profiles.

Recent research has led to the design and synthesis of a variety of novel trifluoromethyl pyrimidine (B1678525) derivatives. asm.orgdrugbank.com These efforts have yielded compounds with a range of biological activities, including antifungal, antiviral, and anticancer properties. asm.orgdrugbank.com For instance, certain newly synthesized trifluoromethyl pyrimidine derivatives have demonstrated significant in vitro antifungal activity against a panel of plant pathogenic fungi. drugbank.com

The table below summarizes the antifungal activity of selected novel trifluoromethyl pyrimidine derivatives against various fungal species.

| Compound ID | Target Fungi | Inhibition Rate (%) at 50 µg/ml |

| 5b | Botrytis cinerea | 96.76 |

| 5j | Botrytis cinerea | 96.84 |

| 5l | Botrytis cinerea | 100 |

| 5v | Sclerotinia sclerotiorum | 82.73 |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 |

| Tebuconazole (Control) | Sclerotinia sclerotiorum | 83.34 |

In the realm of antiviral research, other novel trifluoromethyl pyrimidine compounds have shown promising activity. For example, compound 5j was identified as having the best curative activity against Tobacco Mosaic Virus (TMV) with an EC50 value of 126.4 µg/mL, which was superior to the commercial agent Ningnanmycin (362.7 µg/mL). asm.org Furthermore, compound 5m exhibited significant protective activity against TMV with an EC50 of 103.4 µg/mL, also outperforming Ningnanmycin (255.1 µg/mL). asm.org

These studies underscore the potential for developing new this compound derivatives with enhanced and diverse biological activities. The structure-activity relationship (SAR) studies conducted in this research provide valuable insights for the rational design of future derivatives with even greater therapeutic promise. nih.gov

Investigation of Selective Delivery and Targeting Strategies

A significant challenge in cancer chemotherapy is the delivery of cytotoxic agents to tumor tissues while minimizing damage to healthy cells. To address this, researchers are investigating selective delivery and targeting strategies for fluoropyrimidine drugs, including those related to this compound.

One approach to enhance tumor selectivity is the use of prodrugs that are preferentially activated in cancer cells. For example, capecitabine is a prodrug that is converted to 5-fluorouracil (B62378) (5-FU) through a series of enzymatic steps, with the final conversion occurring predominantly in tumor tissue due to higher levels of the enzyme thymidine (B127349) phosphorylase. nih.gov This strategy leads to higher concentrations of the active drug at the tumor site and lower systemic toxicity. nih.gov A similar prodrug approach could be envisioned for this compound to improve its therapeutic index.

Another strategy to improve selectivity is the use of "rescue" agents that protect normal tissues from the toxic effects of chemotherapy. Studies have shown that the administration of uridine (B1682114) can rescue mice from the lethal toxicity of 5-fluorouracil and related fluorinated pyrimidines without compromising their antitumor activity. drugbank.comnih.gov This approach is based on the principle that normal tissues can utilize the exogenous uridine for nucleotide synthesis, thereby bypassing the block imposed by the fluoropyrimidine, while tumor cells may be less efficient at this rescue mechanism.

Advanced drug delivery systems, such as liposomal formulations, are also being explored to improve the targeting of anticancer drugs. Liposomes are microscopic vesicles that can encapsulate drugs, altering their pharmacokinetic properties and potentially enabling targeted delivery to tumor tissues. mdpi.comnih.govmdpi.com Research into liposomal formulations of a novel pyrimidine-based anticancer drug has demonstrated the potential to improve its solubility and safety profile while maintaining potent anticancer activity. mdpi.com A phase I study is currently evaluating a nanoliposomal formulation of irinotecan in combination with trifluridine (B1683248)/tipiracil (B1663634) in patients with refractory solid tumors. asco.orgnih.gov

Antibody-drug conjugates (ADCs) represent another promising targeting strategy. ADCs link a potent cytotoxic agent to a monoclonal antibody that specifically targets an antigen expressed on the surface of cancer cells. mdpi.comdelveinsight.com This approach allows for the targeted delivery of the cytotoxic payload directly to the tumor, thereby minimizing systemic exposure and associated side effects. mdpi.comdelveinsight.com While not yet in clinical use for this compound, the development of ADCs carrying this or a related payload is a potential future direction.

Research into Resistance Mechanisms and Circumvention Strategies

The development of drug resistance is a major obstacle in cancer chemotherapy. Understanding the mechanisms by which cancer cells become resistant to this compound and developing strategies to overcome this resistance are critical areas of research.

One of the primary mechanisms of action of trifluridine (the deoxyribose form of this compound) is its incorporation into DNA, leading to DNA damage and cell death. drugbank.comnih.gov Resistance can arise through various mechanisms, including alterations in drug transport, metabolism, and the cellular response to DNA damage.

A key factor in the metabolism of trifluridine is the enzyme thymidine phosphorylase (TP), which rapidly degrades the drug. drugbank.com To counteract this, trifluridine is often administered in combination with tipiracil, a TP inhibitor. drugbank.comnih.gov This combination, known as TAS-102, increases the bioavailability of trifluridine, allowing for effective oral administration and sustained antitumor activity. drugbank.comnih.gov

Upregulation of the enzyme thymidylate synthase (TS) is another mechanism of resistance to fluoropyrimidines. nih.gov While trifluridine monophosphate does inhibit TS, its primary cytotoxic effect is believed to be through DNA incorporation. drugbank.comnih.gov Studies have shown that trifluridine/tipiracil can overcome resistance in 5-FU-refractory gastric cancer cells that have high levels of TS expression. nih.govdrugbank.com This suggests that the DNA incorporation mechanism of trifluridine provides a way to circumvent TS-mediated resistance.

Research has also identified mutations in the viral thymidine kinase (TK) gene as a mechanism of resistance to trifluridine in the context of antiviral therapy for herpes simplex virus (HSV). asm.orgnih.gov Combination therapy with other antiviral agents, such as ganciclovir, has been shown to prevent the emergence of drug-resistant HSV-1 in vitro. asm.orgnih.gov

The table below summarizes some of the known resistance mechanisms to trifluridine and the corresponding circumvention strategies.

| Resistance Mechanism | Circumvention Strategy |

| Rapid degradation by thymidine phosphorylase (TP) | Co-administration with a TP inhibitor (e.g., tipiracil) |

| Upregulation of thymidylate synthase (TS) | Reliance on the DNA incorporation mechanism of trifluridine |

| Mutations in viral thymidine kinase (TK) | Combination therapy with other antiviral agents |

Ongoing research continues to elucidate the complex mechanisms of resistance to this compound and to develop novel strategies to overcome it, including the use of combination therapies and the development of next-generation derivatives that are less susceptible to resistance.

Exploration of New Therapeutic Applications

While this compound, primarily in its deoxyribose form (trifluridine), has established uses in the treatment of certain cancers and viral infections, researchers are actively exploring its potential in a broader range of therapeutic applications. drugbank.comrsc.org

In oncology, trifluridine, in combination with tipiracil (TAS-102), is approved for the treatment of metastatic colorectal cancer and metastatic gastric or gastroesophageal junction adenocarcinoma in patients who have been previously treated with other chemotherapies. drugbank.comnih.gov Clinical trials are ongoing to evaluate the efficacy of this combination in other gastrointestinal cancers and in combination with other anticancer agents, such as bevacizumab and nintedanib. nih.govnih.govnih.gov The synergistic antitumor activity observed in preclinical studies when combining trifluridine/tipiracil with immunotherapy, such as anti-PD-1 antibodies, suggests a promising new avenue for the treatment of microsatellite stable colorectal cancer. nih.gov

The potent antiviral activity of this compound derivatives is another area of active investigation. Trifluridine is an FDA-approved antiviral agent for the topical treatment of herpes simplex virus (HSV) keratitis. nih.govnih.gov Its ability to inhibit viral replication in strains of HSV that are resistant to other antiviral drugs highlights its importance in this therapeutic area. nih.gov Given the urgent need for new antiviral drugs, especially for emerging viral diseases, the broad-spectrum antiviral potential of this compound and its derivatives is a subject of considerable interest. nih.govscitechdaily.com For example, a novel ribonucleoside analog, 4'-fluorouridine, has shown potent antiviral activity against SARS-CoV-2 and other respiratory RNA viruses. scitechdaily.com

The table below highlights some of the established and potential new therapeutic applications of this compound and its derivatives.

| Therapeutic Area | Application | Status |

| Oncology | Metastatic Colorectal Cancer | Approved (as Trifluridine/Tipiracil) |

| Metastatic Gastric/GEJ Cancer | Approved (as Trifluridine/Tipiracil) | |

| Combination therapy with other anticancer agents | Clinical Trials Ongoing | |

| Combination therapy with immunotherapy | Preclinical Research | |

| Infectious Diseases | Herpes Simplex Virus Keratitis | Approved (as Trifluridine) |

| Other Viral Infections (e.g., respiratory viruses) | Preclinical Research |

The unique mechanisms of action of this compound, including its ability to be incorporated into both viral and cellular DNA, provide a strong rationale for exploring its utility in a wider range of diseases. drugbank.comnih.gov Future research will likely focus on identifying new viral and cancer targets for this versatile compound and its derivatives.

Application in Imaging Techniques (e.g., PET Imaging)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. nih.govresearchgate.net The development of novel PET radiotracers is crucial for advancing our understanding of disease, improving diagnosis, and monitoring therapeutic responses. The fluorine-18 (¹⁸F) isotope is a commonly used radionuclide for PET imaging due to its favorable physical properties. nih.gov

Given that this compound is a fluorine-containing molecule, there is significant interest in developing an ¹⁸F-labeled version for use as a PET imaging agent. An ¹⁸F-labeled this compound analogue could potentially be used to visualize tumors, assess their proliferation rate, and predict or monitor the response to therapies involving this class of drugs.

Recently, researchers have successfully developed the first radiosynthesis of [¹⁸F]trifluridine, the deoxyribose form of this compound. nih.gov This was achieved through a fully automated and clinically applicable ¹⁸F-trifluoromethylation procedure. nih.gov The resulting [¹⁸F]trifluridine was produced with high radiochemical purity and a molar activity suitable for in vivo studies. nih.gov

Preliminary biodistribution and PET imaging studies in mice bearing human colorectal cancer xenografts have been conducted. nih.gov These studies showed that [¹⁸F]trifluridine is taken up by the tumors, with a tumor uptake of 2.5 %ID/g at 60 minutes post-injection. nih.gov In vivo metabolite analysis revealed the presence of the original radiolabeled compound as well as its deglycosylated and phosphorylated metabolites in the tissues. nih.gov

These initial findings are promising and suggest that [¹⁸F]trifluridine has the potential to be a valuable PET radiotracer for elucidating the mechanism of action of trifluridine-based drugs in vivo. nih.gov Further research is needed to optimize the radiolabeling process, fully characterize the pharmacokinetic and pharmacodynamic properties of [¹⁸F]trifluridine, and validate its use as a predictive biomarker for treatment response.

The development of ¹⁸F-labeled this compound and its derivatives for PET imaging represents a significant step forward in the field of nuclear medicine and oncology. It has the potential to enable personalized treatment strategies by allowing clinicians to non-invasively assess tumor characteristics and tailor therapy accordingly.

Q & A

Q. How can spectroscopic methods validate the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the trifluoromethyl group's position. NMR shows a distinct singlet near -60 ppm for CF₃, while NMR identifies ribose protons (δ 5.8–6.2 ppm for anomeric protons). Mass spectrometry (HRMS) with m/z [M+H]⁺ = 317.1 further confirms molecular weight .

Q. Which in vitro models are suitable for preliminary assessment of this compound’s biological activity?

- Methodological Answer : Cell-free enzymatic assays (e.g., thymidine kinase inhibition) and cytotoxicity screens in cancer cell lines (HeLa, MCF-7) are standard. Use IC₅₀ determinations with ATP depletion controls to distinguish target-specific effects from general toxicity. Dose-response curves should span 0.1–100 µM to capture dynamic range .

Advanced Research Questions

Q. What strategies mitigate hydrolytic instability of the trifluoromethyl group in biological assays?